

exploring the role of CHIC35 in CHARGE syndrome research

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Compound of Interest

Compound Name: CHIC35

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Acknowledgment Regarding "CHIC35"

A thorough review of current scientific literature reveals no evidence of a gene or protein designated "CHIC35" in the context of CHARGE syndrome research. The scientific consensus firmly establishes that the primary genetic cause of CHARGE syndrome is mutations in the CHD7 (Chromodomain Helicase DNA-binding Protein 7) gene.[1][2][3] Consequently, this technical guide will provide a comprehensive overview of the pivotal role of CHD7 in the molecular pathogenesis of CHARGE syndrome, adhering to the requested in-depth and technical format for an audience of researchers, scientists, and drug development professionals.

The Role of CHD7 in CHARGE Syndrome: A Technical Guide

Executive Summary

CHARGE syndrome is a complex, autosomal dominant disorder characterized by a constellation of congenital anomalies. The vast majority of cases are caused by heterozygous loss-of-function mutations in the CHD7 gene.[3] CHD7 is an ATP-dependent chromatin remodeler that plays a crucial role in regulating gene expression during embryonic development.[4][5] Its function is essential for the proper formation of multiple organ systems, including the heart, inner ear, eyes, and central nervous system. This guide synthesizes the

current understanding of CHD7's molecular functions, outlines key experimental protocols for its study, and presents quantitative data from seminal research in the field.

The Molecular Biology of CHD7

CHD7 Protein Structure and Function

CHD7 is a large protein (approximately 3,000 amino acids) belonging to the CHD family of chromatin remodelers.^[4] Its structure includes several key domains that dictate its function:

- **Dual N-terminal Chromodomains:** These domains are involved in recognizing and binding to specific histone modifications, particularly methylated histones, which helps target CHD7 to specific locations on the chromatin.^[6]
- **SWI/SNF-like ATPase/Helicase Domain:** This central domain utilizes the energy from ATP hydrolysis to remodel chromatin by sliding or evicting nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins.^{[4][7]}
- **SANT and BRK Domains:** These domains are also implicated in protein-protein and protein-DNA interactions, further modulating CHD7's regulatory activities.^[6]

The primary function of CHD7 is to act as a "transcriptional rheostat," fine-tuning the expression of a wide array of genes essential for development.^{[8][9]} It does so by binding to enhancer regions of target genes and modulating their activity.^{[2][8]}

The Role of CHD7 in Chromatin Remodeling

CHD7-mediated chromatin remodeling is a critical process for controlling gene expression. By altering nucleosome positioning, CHD7 can either activate or repress transcription, depending on the cellular context and its interaction with other regulatory proteins.^[8] Research has shown that CHD7 preferentially binds to active enhancer regions characterized by specific histone marks like H3K4me1 and H3K27ac.^[6] Haploinsufficiency of CHD7, the state in which one of the two copies of the gene is non-functional, leads to dysregulation of these target genes, resulting in the developmental defects seen in CHARGE syndrome.^[3]

Key Signaling Pathways and Interactions Involving CHD7

CHD7 does not function in isolation but as part of a complex network of protein interactions and signaling pathways. Understanding these connections is crucial for elucidating the pathogenesis of CHARGE syndrome.

CHD7 Interaction Network

CHD7 interacts with a variety of other proteins to regulate gene expression. Some of the key interactors include:

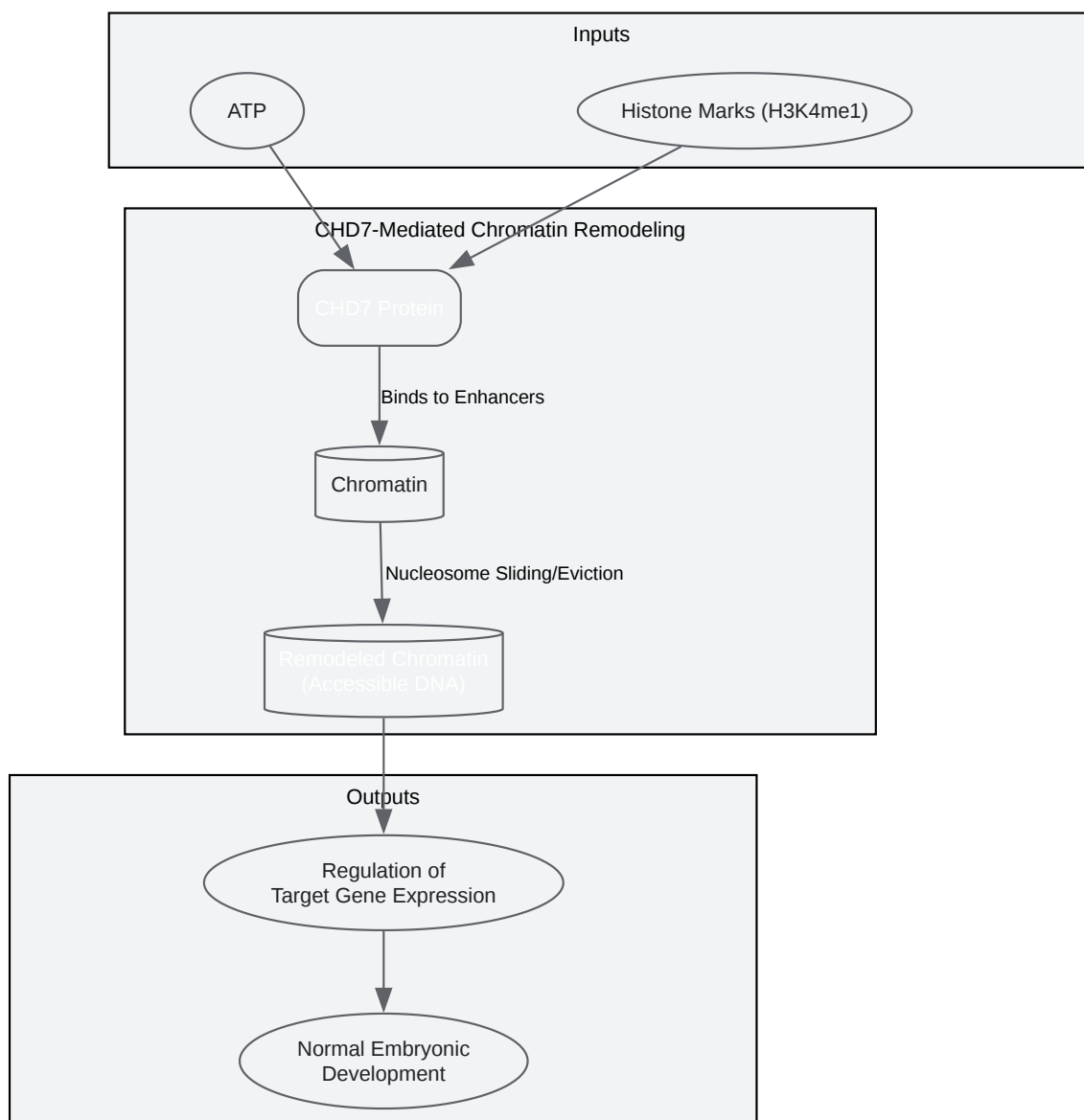
- **CHD8:** CHD7 has been shown to interact with another chromodomain helicase, CHD8. Disruption of this interaction may contribute to the disease phenotype.[\[10\]](#)
- **ISL1:** In the context of cardiac development, CHD7 interacts with the pioneer transcription factor ISL1 to modulate gene expression in the second heart field.[\[11\]](#)
- **WDR5:** CHD7 can recruit the histone methyltransferase complex component WDR5 to target loci, suggesting a role in histone modification beyond its remodeling activities.[\[12\]](#)
- **PBAF complex:** In neural crest cells, CHD7 is proposed to be a component of the PBAF (SWI/SNF) complex.[\[11\]](#)

Signaling Pathways Regulated by CHD7

CHD7 is implicated in the regulation of several critical developmental signaling pathways:

- **Neural Crest Cell Guidance:** CHD7 regulates genes involved in the migration and differentiation of neural crest cells, which are multipotent cells that give rise to a wide variety of tissues, including craniofacial structures and parts of the heart.[\[5\]](#)[\[13\]](#) Dysregulation of neural crest development is a major contributor to the CHARGE syndrome phenotype.
- **Wnt Signaling:** There is evidence to suggest an interaction between CHD7 and the Wnt signaling pathway, which is known to be crucial for many aspects of embryonic development.[\[12\]](#)[\[14\]](#)
- **Semaphorin Signaling:** CHD7 has been shown to regulate the expression of semaphorins, a class of proteins involved in axon guidance and cell migration.[\[6\]](#)[\[13\]](#)

Below is a diagram illustrating the central role of CHD7 in chromatin remodeling and gene regulation.





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